Abietospiran

Description

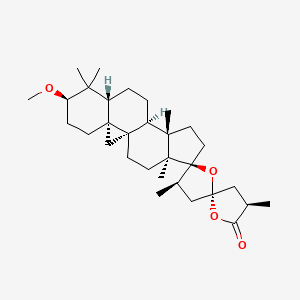

Abietospiran is a triterpenoid compound first isolated from the bark of Abies alba (European silver fir) . Structurally, it belongs to the abietane family, characterized by a tetracyclic skeleton with a spiro-linked side chain (Figure 10 in ). Its discovery, alongside desmethylthis compound (a demethylated derivative), has expanded the understanding of bioactive terpenoids in coniferous species . This compound is primarily extracted via hydrodistillation or solvent-based methods, with optimized isolation protocols improving yield and purity .

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

InChI |

InChI=1S/C31H48O4/c1-19-16-30(34-24(19)32)17-20(2)31(35-30)15-12-26(5)22-9-8-21-25(3,4)23(33-7)10-11-28(21)18-29(22,28)14-13-27(26,31)6/h19-23H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,26+,27+,28-,29+,30+,31+/m1/s1 |

InChI Key |

ABPDEYSUVLXYCB-MXLLYHKGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2(C[C@H]([C@@]3(O2)CC[C@@]4([C@@]3(CC[C@]56[C@H]4CC[C@@H]7[C@]5(C6)CC[C@H](C7(C)C)OC)C)C)C)OC1=O |

Canonical SMILES |

CC1CC2(CC(C3(O2)CCC4(C3(CCC56C4CCC7C5(C6)CCC(C7(C)C)OC)C)C)C)OC1=O |

Synonyms |

abietospiran |

Origin of Product |

United States |

Comparison with Similar Compounds

Desmethylabietospiran

Structural Differences :

Desmethylthis compound (3) lacks a methyl group present in this compound (1), as confirmed by NMR and mass spectrometry . This modification alters its physicochemical properties, such as solubility and reactivity.

Functional Contrasts :

- This makes it a candidate for biomedical applications like drug delivery .

- Biosynthetic Pathways: The demethylation step in desmethylthis compound synthesis suggests divergent enzymatic activity in A.

Other Triterpenoids in Abies alba

While this compound and desmethylthis compound are the most studied, A. alba produces additional triterpenoids (e.g., ursolic acid derivatives). These share the tetracyclic backbone but differ in side-chain functionalization, leading to variations in bioactivity .

Data-Driven Comparative Analysis

Table 1: Structural and Functional Comparison of this compound and Desmethylthis compound

Research Findings and Implications

- Seasonal Variability: The yield of this compound and related compounds in A. alba fluctuates seasonally, with higher terpenoid concentrations observed in resin during active growth phases .

- Pharmacological Potential: While this compound’s bioactivity remains understudied, its structural analogs in other Abies species show anti-inflammatory and antimicrobial effects, suggesting parallel applications .

Critical Analysis of Limitations

- Data Gaps : Quantitative data on this compound’s bioactivity and pharmacokinetics are sparse, limiting translational research.

- Methodological Constraints : Most studies rely on small-scale extractions; industrial-scale production challenges are unaddressed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.